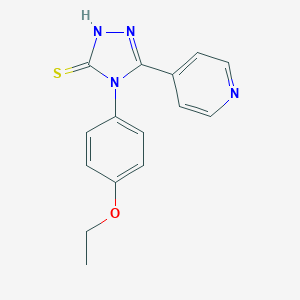

4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (EPPT) is an organic compound with a wide range of applications in the field of scientific research. Its unique structure allows it to be used as a ligand in various biochemical and physiological studies and experiments. EPPT is an important tool for understanding the mechanisms of action of various compounds, and it has been widely used in the fields of biochemistry, physiology and drug development.

Scientific Research Applications

Synthesis and Antimicrobial Activities

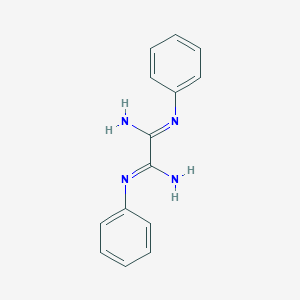

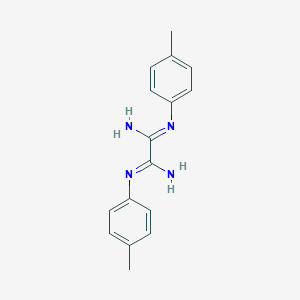

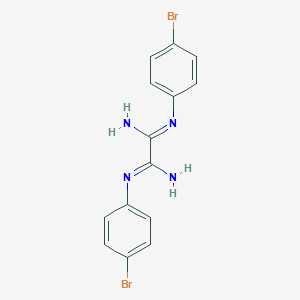

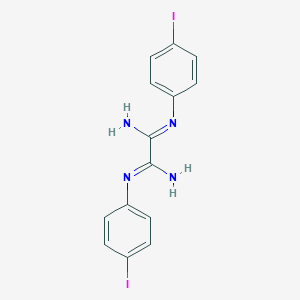

4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a closely related compound, has been studied extensively for its antimicrobial properties. It forms various derivatives like alkylated derivatives, Mannich base derivatives, Schiff base derivatives, and oxadiazole-thiol derivatives, all of which display varying degrees of antimicrobial activity. Such derivatives are synthesized through multiple steps using 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol as a precursor (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Antimicrobial and Antitubercular Activities

Another derivative, 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, has been used to synthesize compounds exhibiting antimicrobial and antitubercular activities. These compounds include benzal-amino-mercapto-pyridin-triazoles, thiazolidinones, and Mannich bases, all showcasing potential in antimicrobial applications (Dave, Purohit, Akbari, & Joshi, 2007).

Pharmacological and Biological Activities

Synthesis of various pharmacologically active derivatives of 4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, such as Schiff bases, Mannich bases, and thiazolidinones, has been extensively studied. These derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antitubercular, and anticancer properties. This highlights the compound's potential in developing novel therapeutic agents (Karpun & Polishchuk, 2021).

Corrosion Inhibition

The compound and its derivatives have been explored as corrosion inhibitors. Studies show that compounds like 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol effectively inhibit mild steel corrosion in acidic solutions. This opens avenues for their application in corrosion protection and material science (Orhan, Ercan, Koparir, & Soylemez, 2012).

Molecular Docking and Anti-Cancer Studies

Molecular docking studies of benzimidazole derivatives containing 1,2,4-triazole indicate potential anti-cancer properties. The interaction of these compounds with biological targets, such as enzymes, suggests their utility in designing cancer therapeutics (Karayel, 2021).

properties

IUPAC Name |

4-(4-ethoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-2-20-13-5-3-12(4-6-13)19-14(17-18-15(19)21)11-7-9-16-10-8-11/h3-10H,2H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWAKFQLMGBLIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-5-fluoro-3-[(2Z)-4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B474984.png)

![3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-5-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B475020.png)

![6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475029.png)

![2,4-Dichlorophenyl [3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B475038.png)

![ethyl (3-{[5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B475046.png)

![ethyl (3-{[5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B475047.png)

![1H-indole-2,3-dione 3-[N-(1-adamantyl)thiosemicarbazone]](/img/structure/B475081.png)

![1H-indole-2,3-dione 3-{[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone}](/img/structure/B475122.png)

![N-[5-anilino-2-(1H-benzimidazol-2-yl)-6H-1,3,4-thiadiazin-6-ylidene]-N-phenylamine](/img/structure/B475131.png)